molecular formula C32H32N2O4 B2771939 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 313550-01-5

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2771939
CAS No.: 313550-01-5
M. Wt: 508.618
InChI Key: AVQZTIOKATYDJJ-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by its multiple aromatic rings and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-ethoxybenzoyl chloride, which is then reacted with amines and other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-[(4-ethoxybenzoyl)amino]butyl]benzamide
  • 4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide

Uniqueness

What sets 4-ETHOXY-N-[4'-(4-ETHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE apart from similar compounds is its specific arrangement of ethoxy groups and aromatic rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O4/c1-5-37-27-13-7-23(8-14-27)31(35)33-29-17-11-25(19-21(29)3)26-12-18-30(22(4)20-26)34-32(36)24-9-15-28(16-10-24)38-6-2/h7-20H,5-6H2,1-4H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZTIOKATYDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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